Haliclamide
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Overview
Description
Haliclamide is a natural product found in Haliclona with data available.
Scientific Research Applications
Synthesis and Antiproliferative Activity
Haliclamide has been synthesized based on macrocyclization by ring-closing olefin metathesis. This process enabled the determination of the previously unassigned stereocenters at C9 and C20 of this compound, confirming its absolute configuration as 2S, 9S, 14R, 20S. The synthesized this compound demonstrated antiproliferative activity against several human cancer cell lines, although its effectiveness was found to be in the high μM range. It did not show significant antifungal or antibiotic activity (Pfeiffer et al., 2013).
Isolation and Cytotoxicity
This compound was originally isolated from the Vanuatu marine sponge Haliclona sp. It is a unique 16-membered cyclic depsipeptide featuring two residues never previously isolated from natural sources: 5-hydroxy-octanoic acid (HOA) and 6-amino-7-hydroxy-2-methylheptanoic acid (AHMA). This compound exhibited notable cytotoxicity against human bronchopulmonary non-small-cell-lung carcinoma cell lines with an IC50 value of 4.0 μg/mL (Randazzo, Debitus, Gomez‐Paloma, 2001).
Stereoselective Synthesis Approach
A stereoselective synthesis of this compound was developed, showcasing a methodology involving various chemical reactions such as MacMillan cross aldol, Mitsunobu inversion, and Steglich esterification. This method highlights the potential for creating this compound in a controlled and efficient manner, suitable for further scientific exploration (Gahalawat, Pandey, 2016).
Properties
Molecular Formula |
C26H40N2O5 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(3S,10R)-3-benzyl-10-(hydroxymethyl)-4,6-dimethyl-16-propyl-1-oxa-4,11-diazacyclohexadecane-2,5,12-trione |
InChI |
InChI=1S/C26H40N2O5/c1-4-10-22-15-9-16-24(30)27-21(18-29)14-8-11-19(2)25(31)28(3)23(26(32)33-22)17-20-12-6-5-7-13-20/h5-7,12-13,19,21-23,29H,4,8-11,14-18H2,1-3H3,(H,27,30)/t19?,21-,22?,23+/m1/s1 |
InChI Key |
SGJNUKUCBPFPJZ-RGDLAARNSA-N |
Isomeric SMILES |
CCCC1CCCC(=O)N[C@H](CCCC(C(=O)N([C@H](C(=O)O1)CC2=CC=CC=C2)C)C)CO |
Canonical SMILES |
CCCC1CCCC(=O)NC(CCCC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C)CO |
Synonyms |
haliclamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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